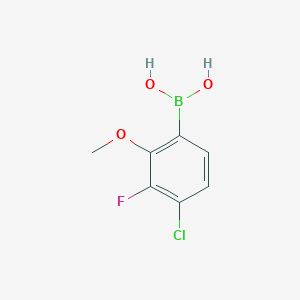
4-Chloro-3-fluoro-2-methoxyphenylboronic acid
説明
4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a chemical compound with the CAS Number: 944129-07-1 . It has a molecular weight of 204.39 and is a solid at room temperature . It is used as an intermediate in the synthesis of Arylex (A794890), which exhibits potent dicot weed control .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is C7H7BClFO3 . The InChI Code is 1S/C7H7BClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-3-fluoro-2-methoxyphenylboronic acid are not detailed in the search results, boronic acids are generally known to be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a white powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 342.7±52.0 °C at 760 mmHg, and a flash point of 161.1±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用
Fluorescence Quenching Studies
One significant application of boronic acid derivatives, including those similar to 4-chloro-3-fluoro-2-methoxyphenylboronic acid, is in the study of fluorescence quenching mechanisms. These compounds have been used to investigate the quenching of fluorescence by aniline through steady-state fluorescence measurements, revealing insights into static quenching mechanisms and the role of diffusion in such processes (Geethanjali, Nagaraja, & Melavanki, 2015). Additionally, similar studies have focused on understanding the negative deviations observed in Stern-Volmer plots, which have implications for the study of molecular interactions and conformations in various solvents (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Synthesis of Supramolecular Assemblies
Boronic acids are pivotal in the design and synthesis of supramolecular assemblies due to their ability to form stable covalent bonds with diols and other compounds. The formation of O-H...N hydrogen bonds and cyclic hydrogen bonding dimers with phenylboronic and 4-methoxyphenylboronic acids highlights the utility of these compounds in creating intricate molecular structures, which have potential applications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Hybrid Nanomaterials Characterization
The chemical modification of boronic acids, including 4-chloro-3-fluoro-2-methoxyphenylboronic acid, allows for their incorporation into complex hybrid materials. For instance, the immobilization of (S)-BINOL onto carbon nanotubes through a covalent linkage showcases the versatility of boronic acids in modifying the surface properties of nanomaterials. Such modifications do not significantly influence the catalytic activity but can affect enantioselectivities, demonstrating the compound's role in the development of novel materials with tailored properties (Monteiro et al., 2015).
Glucose Sensing in Biological Matrices
The development of sensitive and selective sensors for glucose detection is a crucial area of research with significant implications for diabetes management and clinical diagnostics. The modification of boronic acid derivatives, including the introduction of substituents like fluoro, chloro, and methoxyl groups, has led to the creation of fluorescent probes that demonstrate high sensitivity and specificity for glucose in biological matrices. Such probes are essential for non-invasive glucose monitoring, offering a promising avenue for advanced medical diagnostics (Wang et al., 2021).
Safety and Hazards
作用機序
- 4-Chloro-3-fluoro-2-methoxyphenylboronic acid is part of the boron-based reagents used in Suzuki–Miyaura (SM) cross-coupling reactions . In SM coupling, it serves as an organoboron reagent.
Mode of Action
Environmental conditions and the specific target remain areas of interest for future investigations . 🧪🔬
特性
IUPAC Name |
(4-chloro-3-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYIUTXZNVHQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218029 | |
| Record name | Boronic acid, B-(4-chloro-3-fluoro-2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-2-methoxyphenylboronic acid | |
CAS RN |
2121515-10-2 | |
| Record name | Boronic acid, B-(4-chloro-3-fluoro-2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-chloro-3-fluoro-2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



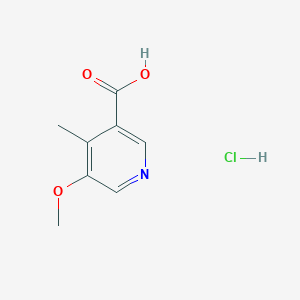
![1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1460458.png)
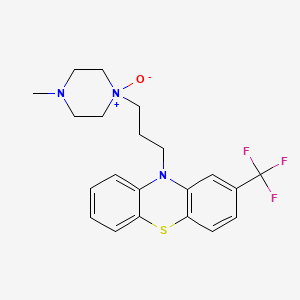

![{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride](/img/structure/B1460462.png)
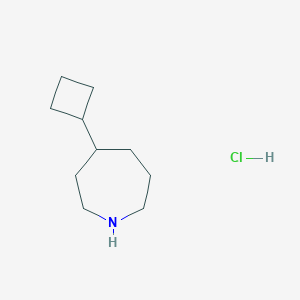
![Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride](/img/structure/B1460466.png)
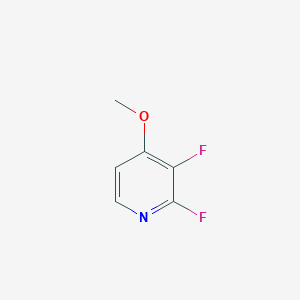
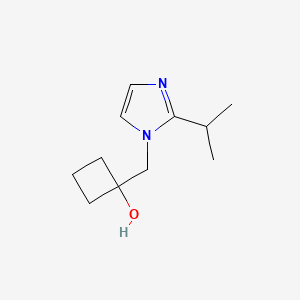
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B1460474.png)

![(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime](/img/structure/B1460476.png)
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1460477.png)
